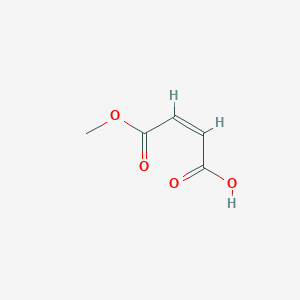

モノメチルマレエート

概要

科学的研究の応用

Monomethyl fumarate has several scientific research applications, particularly in the fields of medicine and biology:

Multiple Sclerosis Treatment: It is used as a disease-modifying therapy to reduce the severity and frequency of multiple sclerosis symptoms.

Anti-inflammatory Effects: Monomethyl fumarate has been studied for its potential anti-inflammatory effects in various autoimmune diseases.

Cancer Research: Preliminary studies suggest that monomethyl fumarate may have anti-cancer properties by inducing apoptosis in cancer cells.

作用機序

モノメチルフマル酸は、核内因子エリスロイド2関連因子2(NFE2L2)経路を活性化することでその効果を発揮します。 この経路は、損傷や炎症によって引き起こされる酸化損傷から保護する抗酸化タンパク質の発現を調節します . NFE2L2を活性化することにより、モノメチルフマル酸は、多発性硬化症の進行における重要な要因である酸化ストレスと炎症を軽減するのに役立ちます .

類似化合物の比較

モノメチルフマル酸は、ジメチルフマル酸やジロキセルフマル酸など、多発性硬化症の治療に使用される他のフマル酸塩と比較されることがよくあります . 以下は、比較の重要なポイントです。

類似化合物のリスト

- ジメチルフマル酸

- ジロキセルフマル酸

- Tecfidera(ジメチルフマル酸のブランド名)

- Vumerity(ジロキセルフマル酸のブランド名)

生化学分析

Biochemical Properties

Monomethyl maleate is involved in various biochemical reactions. It can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester

Molecular Mechanism

The molecular mechanism of Monomethyl maleate involves its synthesis from maleic anhydride and methanol . This process involves a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Monomethyl maleate is involved in the metabolic pathway of the production of polyvinyl alcohol

準備方法

合成経路と反応条件

モノメチルフマル酸は、フマル酸とメタノールをエステル化することで合成できます。 反応は通常、硫酸などの強酸触媒を還流条件下で使用して行われます . 反応は以下のようになります。

フマル酸+メタノール→モノメチルフマル酸+水

工業生産方法

工業的な設定では、モノメチルフマル酸の生産は、同様のエステル化プロセスをより大規模に行います。 反応条件は、製品の高収率と純度を確保するために最適化されています。 連続フローリアクターや蒸留や結晶化などの高度な精製技術の使用は、工業生産で一般的です .

化学反応の分析

反応の種類

モノメチルフマル酸は、次のようなさまざまな種類の化学反応を起こします。

酸化: モノメチルフマル酸は酸化されてフマル酸を生成することができます。

還元: それは、コハク酸を生成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: フマル酸

還元: コハク酸

科学研究への応用

モノメチルフマル酸は、特に医学と生物学の分野で、いくつかの科学研究への応用があります。

類似化合物との比較

Monomethyl fumarate is often compared with other fumarates used in the treatment of multiple sclerosis, such as dimethyl fumarate and diroximel fumarate . Here are some key points of comparison:

Dimethyl Fumarate: Dimethyl fumarate is a prodrug that is converted to monomethyl fumarate in the gastrointestinal tract.

Diroximel Fumarate: Similar to dimethyl fumarate, diroximel fumarate is also a prodrug that is converted to monomethyl fumarate.

List of Similar Compounds

- Dimethyl fumarate

- Diroximel fumarate

- Tecfidera (brand name for dimethyl fumarate)

- Vumerity (brand name for diroximel fumarate)

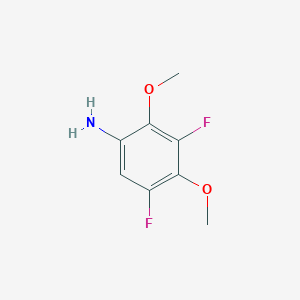

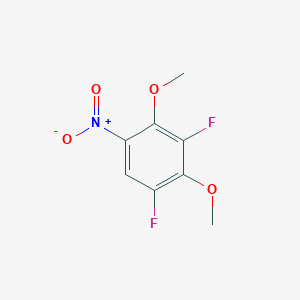

特性

CAS番号 |

3052-50-4 |

|---|---|

分子式 |

C5H6O4 |

分子量 |

130.10 g/mol |

IUPAC名 |

4-methoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |

InChIキー |

NKHAVTQWNUWKEO-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)O |

異性体SMILES |

COC(=O)/C=C/C(=O)O |

正規SMILES |

COC(=O)C=CC(=O)O |

melting_point |

144.5°C |

Key on ui other cas no. |

3052-50-4 2756-87-8 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

同義語 |

(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

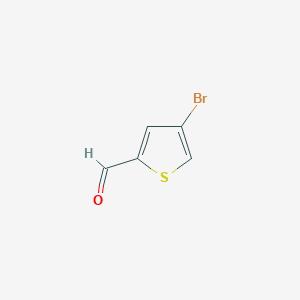

Q1: What are the common methods for synthesizing monomethyl maleate?

A1: Monomethyl maleate is primarily synthesized through the esterification of maleic anhydride with methanol. This reaction can be carried out in various setups, including batch reactors [] and continuous production systems [, ]. The use of catalysts like sulfuric acid can enhance the reaction rate and yield [, ].

Q2: What challenges are associated with the industrial production of dimethyl maleate, and how do newer methods address them?

A2: Traditional methods for dimethyl maleate production often face issues like high catalyst consumption, uneven catalyst distribution in reaction towers, and limited energy efficiency. To tackle these challenges, innovative approaches have been developed, such as:

- Continuous production processes: Utilizing the waste heat from the esterification reaction to enhance energy efficiency [].

- Multi-stage methanol steam input: Optimizing methanol distribution and contact time within the reaction tower to improve yield and reduce production costs [, ].

- Fixed-bed reactors: Employing fixed-bed reactors with specific catalysts to enhance conversion rates and minimize catalyst replacement frequency [].

Q3: What is the molecular structure of monomethyl maleate, and how is it confirmed?

A3: Monomethyl maleate possesses a single ester group linked to the maleic acid backbone. Its structure is characterized by a carbon-carbon double bond, influencing its reactivity. Analytical techniques like 1H-NMR, 13C-NMR, and IR spectroscopy are employed to confirm the structure and study the compound's behavior [, ].

Q4: How does the presence of the double bond in monomethyl maleate influence its reactivity?

A4: The double bond in monomethyl maleate makes it susceptible to various reactions, including:

- Addition reactions: The double bond readily undergoes addition reactions, as evidenced by its reaction with sodium hypophosphite to modify wood properties [].

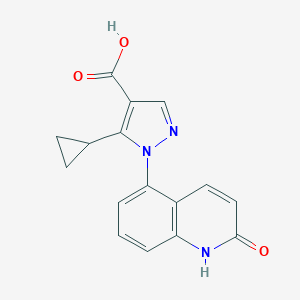

- Polymerization: Monomethyl maleate serves as a monomer in polymerization reactions with styrene, vinyl acetate, and methyl methacrylate, yielding polymers with distinct properties [, ].

- Isomerization: Under specific conditions and with appropriate catalysts, like hydrochloric acid, monomethyl maleate can undergo isomerization to form monomethyl fumarate [].

Q5: How does the esterification of maleic acid to form monomethyl maleate impact its properties?

A5: The esterification of maleic acid significantly influences its reactivity and physical characteristics. For instance, monomethyl maleate exhibits different fragmentation patterns compared to maleic acid during mass spectrometry analysis []. Furthermore, the presence of the ester group modifies its solubility and interaction with other molecules.

Q6: How is monomethyl maleate utilized in material science and polymer chemistry?

A6: Monomethyl maleate plays a crucial role as a building block in synthesizing various polymers. It's copolymerized with other monomers to create materials with specific properties:

- Cross-linked ultrathin films: Synthesized using layer-by-layer assembly with polymers like poly(allylamine hydrochloride), resulting in films with controlled thickness and selective permeability [, ].

- Water-reducing and slump-retaining agents: Used in concrete admixtures to enhance workability and performance [, ].

- Plant oil-based polymers: Reacting epoxidized soybean oil with monomethyl maleate produces monomers for environmentally friendly liquid molding resins [].

Q7: What are the potential applications of monomethyl maleate derivatives in the pharmaceutical industry?

A7: Derivatives of monomethyl maleate, like monomethyl fumarate (MMF), hold promise as therapeutic agents. MMF, synthesized via the isomerization of monomethyl maleate [, ], demonstrates antimicrobial activity against various microorganisms []. Research is ongoing to explore its potential in treating conditions like psoriasis and multiple sclerosis, focusing on developing prodrugs with improved bioavailability [].

Q8: How is monomethyl maleate used to study the stabilization mechanisms of poly(vinyl chloride)?

A8: Researchers utilized radioactively tagged monomethyl maleate in organotin stabilizers to investigate their interaction with poly(vinyl chloride) (PVC) []. This study revealed insights into the formation of associative complexes between the stabilizer and PVC, shedding light on the stabilization mechanism against degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。